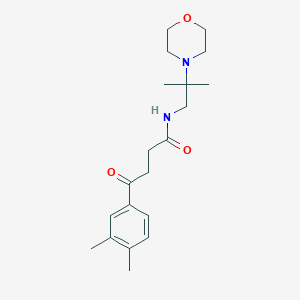
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide, also known as DMPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMPO is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用机制
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide works by reacting with free radicals and other reactive oxygen species, which can help prevent cell damage and various diseases. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has also been shown to interact with proteins, which can affect their structure and function. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide can bind to specific amino acid residues in proteins, which can alter their activity or prevent them from interacting with other proteins.
Biochemical and Physiological Effects:
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to interact with free radicals and proteins, 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has been shown to inhibit the activity of certain enzymes and affect the expression of certain genes. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has also been shown to have anti-inflammatory effects, which can help reduce inflammation in various tissues.
实验室实验的优点和局限性
One of the main advantages of using 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide in lab experiments is its ability to interact with free radicals and proteins. This can be useful for studying various biological processes, including oxidative stress and protein-protein interactions. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide is also relatively easy to synthesize and can be used in a variety of experimental systems. However, there are also limitations to using 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide in lab experiments. For example, 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide can be toxic at high concentrations, which can limit its use in certain experimental systems. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide can also be difficult to work with due to its hydrophobic nature, which can make it challenging to dissolve in aqueous solutions.
未来方向
There are several future directions for research involving 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide. One area of focus is on developing new methods for synthesizing 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide and related compounds. This could help improve the efficiency and yield of 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide synthesis, making it more accessible to researchers. Another area of focus is on developing new applications for 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide in scientific research. For example, 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide could be used to study the role of oxidative stress in various diseases, or to investigate the mechanisms behind protein-protein interactions. Additionally, future research could focus on developing new derivatives of 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide that have improved properties, such as increased solubility or reduced toxicity. Overall, 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has the potential to be a valuable tool for studying various biological processes, and future research is likely to uncover new applications for this compound.
合成方法
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride, which results in the formation of 3,4-dimethylphenylacetyl chloride. The second step involves the reaction of 3,4-dimethylphenylacetyl chloride with N-(2-methyl-2-morpholin-4-ylpropyl)amine, which results in the formation of 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)butanamide. The final step involves the reaction of 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)butanamide with acetic anhydride, which results in the formation of 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide.
科学研究应用
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has been used in a variety of scientific research applications due to its ability to interact with biological molecules. One of the most common uses of 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide is in the study of oxidative stress, which is a process that can lead to cell damage and various diseases. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has been shown to react with free radicals and other reactive oxygen species, which can help researchers understand the mechanisms behind oxidative stress. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide has also been used in the study of protein-protein interactions, which are important for a variety of biological processes. 4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide can be used to label proteins and track their interactions with other proteins, which can help researchers understand how different proteins work together in cells.
属性
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-15-5-6-17(13-16(15)2)18(23)7-8-19(24)21-14-20(3,4)22-9-11-25-12-10-22/h5-6,13H,7-12,14H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPOETPAVCJGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)NCC(C)(C)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)
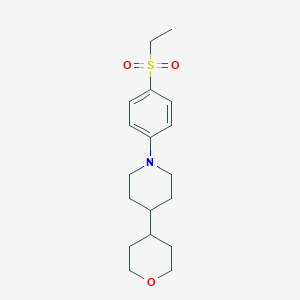
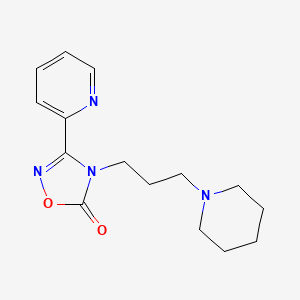
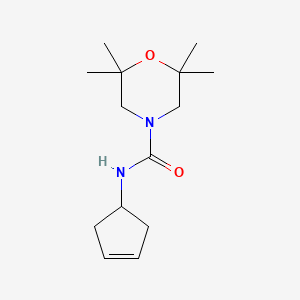
![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)
![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
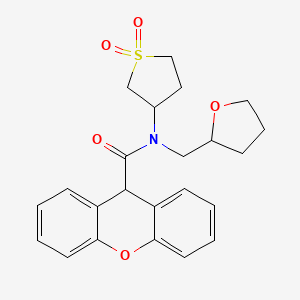
![4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)
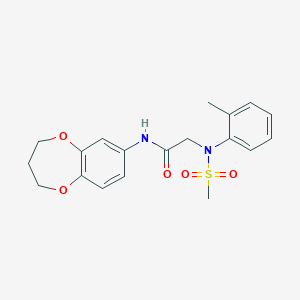

![2-[[4-(Furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7680379.png)
![5,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B7680385.png)